molecular formula C69H103N23O24 B071286 MCA-Pro-Leu-Ala-Gln-Ala-Val-Dap(DNP)-Arg-Ser-Ser-Ser-Arg-NH2 CAS No. 192723-42-5

MCA-Pro-Leu-Ala-Gln-Ala-Val-Dap(DNP)-Arg-Ser-Ser-Ser-Arg-NH2

Cat. No.: B071286
CAS No.: 192723-42-5
M. Wt: 1638.7 g/mol
InChI Key: QWPFCDHLHMOCKZ-ZZLDSPSDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MCA-Pro-Leu-Ala-Gln-Ala-Val-Dap(DNP)-Arg-Ser-Ser-Ser-Arg-NH2 is a synthetic peptide sequence. This compound is often used in scientific research, particularly in the study of enzyme inhibitors and protein interactions. The sequence includes a variety of amino acids and a DNP (dinitrophenyl) group, which is commonly used as a chromophore in biochemical assays.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MCA-Pro-Leu-Ala-Gln-Ala-Val-Dap(DNP)-Arg-Ser-Ser-Ser-Arg-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is coupled to the growing chain using a coupling reagent such as HBTU or DIC.

    Deprotection: Temporary protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).

    Cleavage: The completed peptide is cleaved from the resin and purified, often using HPLC (high-performance liquid chromatography).

Industrial Production Methods

In an industrial setting, the production of this peptide may involve automated peptide synthesizers, which streamline the SPPS process. Large-scale synthesis requires rigorous quality control to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

MCA-Pro-Leu-Ala-Gln-Ala-Val-Dap(DNP)-Arg-Ser-Ser-Ser-Arg-NH2 can undergo various chemical reactions, including:

    Oxidation: The peptide can be oxidized, particularly at the methionine or cysteine residues if present.

    Reduction: Reduction reactions can target disulfide bonds within the peptide.

    Substitution: Amino acid residues can be substituted to create analogs of the peptide for structure-activity relationship studies.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various amino acid derivatives and coupling reagents.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation may result in sulfoxides or sulfone derivatives, while reduction can yield free thiol groups.

Scientific Research Applications

MCA-Pro-Leu-Ala-Gln-Ala-Val-Dap(DNP)-Arg-Ser-Ser-Ser-Arg-NH2 is used in various scientific research applications:

    Chemistry: Studying the kinetics and mechanisms of enzyme-catalyzed reactions.

    Biology: Investigating protein-protein interactions and signal transduction pathways.

    Medicine: Developing inhibitors for enzymes implicated in diseases such as cancer and arthritis.

    Industry: Used in the development of diagnostic assays and therapeutic agents.

Mechanism of Action

The mechanism of action of MCA-Pro-Leu-Ala-Gln-Ala-Val-Dap(DNP)-Arg-Ser-Ser-Ser-Arg-NH2 involves its interaction with specific molecular targets, such as enzymes or receptors. The DNP group can act as a chromophore, allowing researchers to monitor the binding and activity of the peptide in real-time. The peptide sequence itself can mimic natural substrates or inhibitors, providing insights into the function and regulation of the target proteins.

Comparison with Similar Compounds

Similar Compounds

    MCA-Pro-Leu-Gly-Leu-Dap(DNP)-Ala-Arg-NH2: Another synthetic peptide with a similar sequence but different amino acid composition.

    MCA-Pro-Leu-Ala-Gln-Ala-Val-Dap(DNP)-Arg-Ser-Ser-Ser-Arg-NH2 trifluoroacetate salt: A variant of the peptide with a trifluoroacetate counterion.

Uniqueness

This compound is unique due to its specific sequence and the presence of the DNP group, which enhances its utility in biochemical assays. The combination of amino acids and the chromophore allows for versatile applications in research and industry.

Biological Activity

MCA-Pro-Leu-Ala-Gln-Ala-Val-Dap(DNP)-Arg-Ser-Ser-Ser-Arg-NH2 is a synthetic peptide that has garnered attention in biochemical research due to its diverse biological activities and applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C69H103N23O24
  • Molecular Weight : 1638.7 g/mol
  • CAS Number : 192723-42-5

The peptide includes a dinitrophenyl (DNP) group, enhancing its utility in various biochemical assays by serving as a chromophore, which allows for the monitoring of interactions and enzymatic activities in real time .

This compound interacts with specific molecular targets, including enzymes and receptors. The DNP moiety facilitates the detection of binding events through fluorescence, while the peptide sequence can mimic natural substrates or inhibitors, providing insights into protein function and regulation .

Biological Activities

  • Enzyme Inhibition : The peptide is often used as a substrate or inhibitor in studies involving matrix metalloproteinases (MMPs), particularly MMP-2. It has been shown to influence the activity of these enzymes, which play crucial roles in extracellular matrix remodeling and are implicated in cancer metastasis and tissue repair .
  • Protein Interactions : this compound is utilized to study protein-protein interactions, contributing to the understanding of signal transduction pathways and cellular communication mechanisms .
  • Therapeutic Potential : Research indicates that this peptide may have applications in developing therapeutic agents targeting diseases such as cancer and inflammatory conditions due to its ability to modulate enzyme activity .

Case Studies

  • MMP Inhibition Study : A study demonstrated that this compound serves as a fluorogenic substrate for MMP-2. The activity was quantified using fluorescence measurements, indicating significant enzyme inhibition at certain concentrations, which highlights its potential as a therapeutic target for cancer treatment .
  • Signal Transduction Analysis : In another investigation, the peptide was used to elucidate the signaling pathways activated by specific growth factors in fibroblasts. The results indicated that the peptide could modulate cellular responses by influencing receptor interactions, thereby affecting cell proliferation and migration .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar peptides is presented below:

Peptide NameSequenceMolecular WeightFunction
MCA-Pro-Leu-Gly-Leu-Dap(DNP)-Ala-Arg-NH2MCA-PGLDA-R-NH21092.5 g/molMMP substrate
MCA-Pro-Leu-Ala-Gln-Ala-Val-Dap(DNP)-Arg-Ser-SRMCA-PAGVDA-RSSSR-NH21638.7 g/molEnzyme inhibitor

This comparison illustrates how variations in amino acid composition can affect biological activity and specificity towards different enzymes or receptors.

Properties

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-(2,4-dinitroanilino)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-(7-methoxy-2-oxochromen-4-yl)acetyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]pentanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C69H103N23O24/c1-32(2)23-44(84-66(109)49-13-10-22-90(49)53(97)24-36-25-54(98)116-51-27-38(115-7)15-16-39(36)51)61(104)80-34(5)57(100)82-43(18-19-52(70)96)59(102)79-35(6)58(101)89-55(33(3)4)67(110)85-45(28-78-40-17-14-37(91(111)112)26-50(40)92(113)114)62(105)83-42(12-9-21-77-69(74)75)60(103)86-47(30-94)64(107)88-48(31-95)65(108)87-46(29-93)63(106)81-41(56(71)99)11-8-20-76-68(72)73/h14-17,25-27,32-35,41-49,55,78,93-95H,8-13,18-24,28-31H2,1-7H3,(H2,70,96)(H2,71,99)(H,79,102)(H,80,104)(H,81,106)(H,82,100)(H,83,105)(H,84,109)(H,85,110)(H,86,103)(H,87,108)(H,88,107)(H,89,101)(H4,72,73,76)(H4,74,75,77)/t34-,35-,41-,42-,43-,44-,45-,46-,47-,48-,49-,55-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWPFCDHLHMOCKZ-ZZLDSPSDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C2CCCN2C(=O)CC3=CC(=O)OC4=C3C=CC(=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]2CCCN2C(=O)CC3=CC(=O)OC4=C3C=CC(=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C69H103N23O24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1638.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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